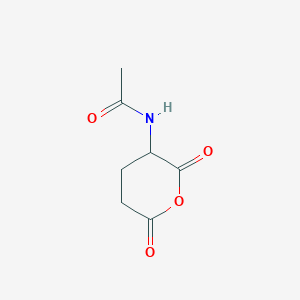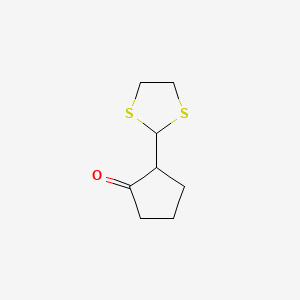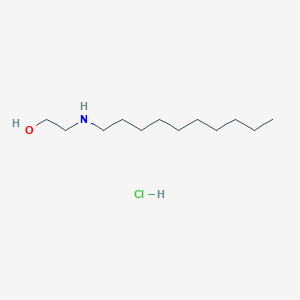
2-(Decylamino)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Decylamino)ethanol;hydrochloride is a chemical compound with the molecular formula C12H27NO·HCl. It is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a decylamino group attached to the ethanol backbone, and it is commonly used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylamino)ethanol;hydrochloride typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting 2-(Decylamino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of decylamine and ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-(Decylamino)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted products.
Aplicaciones Científicas De Investigación
2-(Decylamino)ethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Decylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, disrupting cell membranes and altering their permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethanol;hydrochloride: Similar in structure but with diethylamino groups instead of decylamino.
2-(Dimethylamino)ethanol;hydrochloride: Contains dimethylamino groups instead of decylamino.
2-(Hexylamino)ethanol;hydrochloride: Features hexylamino groups instead of decylamino.
Uniqueness
2-(Decylamino)ethanol;hydrochloride is unique due to its long decyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring surfactant properties and membrane interactions.
Propiedades
Número CAS |
50962-03-3 |
|---|---|
Fórmula molecular |
C12H28ClNO |
Peso molecular |
237.81 g/mol |
Nombre IUPAC |
2-(decylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H27NO.ClH/c1-2-3-4-5-6-7-8-9-10-13-11-12-14;/h13-14H,2-12H2,1H3;1H |
Clave InChI |
KBXHOQWFYMEDER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)


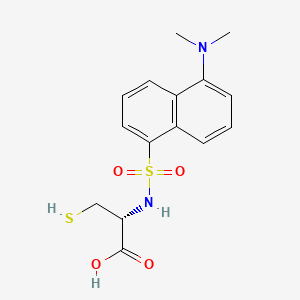
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
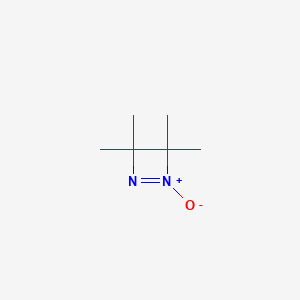

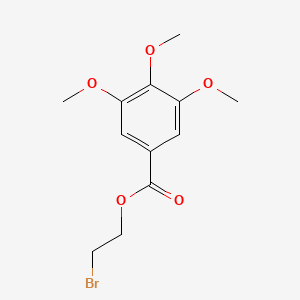
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
